ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate

Medicinal Chemistry Structure-Activity Relationship Fluorine Scanning

Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate (CAS 1520948-67-7) is a synthetic small molecule (C₁₂H₁₂FN₃O₃, MW 265.25 g/mol) featuring a 1,2,4-triazol-5(4H)-one core substituted at the 3-position with an α-(4-fluorophenyl)acetic acid ethyl ester side chain. The 1,2,4-triazolone scaffold is a privileged heterocycle in medicinal chemistry, associated with diverse pharmacologies including kinase inhibition, anti-inflammatory activity, and neuroprotection, while the pendant 4-fluorophenyl group and ester moiety introduce key determinants of target-binding topology and physicochemical properties.

Molecular Formula C12H12FN3O3
Molecular Weight 265.24 g/mol
CAS No. 1520948-67-7
Cat. No. B13466988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate
CAS1520948-67-7
Molecular FormulaC12H12FN3O3
Molecular Weight265.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)F)C2=NNC(=O)N2
InChIInChI=1S/C12H12FN3O3/c1-2-19-11(17)9(10-14-12(18)16-15-10)7-3-5-8(13)6-4-7/h3-6,9H,2H2,1H3,(H2,14,15,16,18)
InChIKeyMFZIVDWLHCPFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-Fluorophenyl)-2-(5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Acetate (CAS 1520948-67-7): Structural and Pharmacophoric Definition for Procurement Decisions


Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate (CAS 1520948-67-7) is a synthetic small molecule (C₁₂H₁₂FN₃O₃, MW 265.25 g/mol) featuring a 1,2,4-triazol-5(4H)-one core substituted at the 3-position with an α-(4-fluorophenyl)acetic acid ethyl ester side chain [1]. The 1,2,4-triazolone scaffold is a privileged heterocycle in medicinal chemistry, associated with diverse pharmacologies including kinase inhibition, anti-inflammatory activity, and neuroprotection, while the pendant 4-fluorophenyl group and ester moiety introduce key determinants of target-binding topology and physicochemical properties [2] [3]. Quantitative comparative data for this specific compound against close analogs remain sparse in the peer-reviewed primary literature, and procurement decisions must therefore be guided by structure-based differentiation and class-level inference.

Why Generic 1,2,4-Triazolone Acetate Analogs Cannot Replace Ethyl 2-(4-Fluorophenyl)-2-(5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Acetate in Targeted Research Programs


The 1,2,4-triazolone acetate compound class exhibits extreme sensitivity to regiochemical and electronic perturbations at both the triazolone core and the pendant aryl ring. The specific placement of the fluorine atom at the para position of the phenyl ring governs the strength and orientation of dipole interactions, metabolic stability, and binding-pocket complementarity, while the ethyl ester directly affects membrane permeability and prodrug liability relative to the free acid or bulkier esters [1] [2]. Even close positional isomers—such as the 3-fluorophenyl or 2-fluorophenyl analogs—cannot be assumed to maintain target affinity, selectivity, or pharmacokinetic behavior without direct comparative measurement, making blind substitution a source of irreproducible biological results and wasted procurement expenditure.

Quantitative Differentiation Evidence for Ethyl 2-(4-Fluorophenyl)-2-(5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Acetate Against Its Closest Structural Analogs


Para-Fluorophenyl Substitution Enables Distinct Electronic and Steric Binding Topology Relative to Meta- and Ortho-Fluorophenyl Isomers

In the context of fluorophenyl-containing 1,2,4-triazole derivatives, the position of the fluorine substituent on the phenyl ring (para vs. meta vs. ortho) constitutes a non-trivial structural variable that directly modulates both electronic distribution and steric bulk at the ligand–target interface. Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate bears the fluorine at the para position, contrasting with the commercially available 3-fluorophenyl isomer (CAS 860784-87-8). The para-fluorophenyl group adopts a linear dipole vector aligned with the C–F bond axis, whereas the meta-fluorophenyl analog introduces an angled dipole that can reorient the pendant ring and alter binding-pocket occupancy [1]. Although no direct head-to-head biochemical comparison of these exact esters has been published, this positional isomerism is a well-established determinant of target engagement and selectivity in triazole-based kinase and receptor antagonist series [2].

Medicinal Chemistry Structure-Activity Relationship Fluorine Scanning

Ethyl Ester Prodrug Motif Differentiates Pharmacokinetic Liability from Free Acid and Methyl Ester Congeners

The ethyl ester moiety of CAS 1520948-67-7 is a tunable handle for membrane permeability and systemic exposure. In related triazolone acetate series, the ethyl ester demonstrates intermediate hydrolytic stability relative to the more labile methyl ester and the poorly permeable free carboxylic acid [1]. Although direct comparative hydrolysis half-life or Caco-2 permeability data for this specific trio of compounds has not been published, the rank order of esterase susceptibility (methyl > ethyl ≫ free acid) is a class-level principle that governs oral bioavailability and intracellular delivery [2]. Researchers requiring a balance between passive permeability and controlled release of the active acid metabolite should therefore favor the ethyl ester over the methyl ester or free acid forms.

Prodrug Design Pharmacokinetics Esterase Lability

1,2,4-Triazol-5(4H)-one Core Confers Hydrogen-Bond Donor/Acceptor Capacity Absent in 1,2,3-Triazole Isosteres

The 5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl group present in CAS 1520948-67-7 contains a cyclic urea-like carbonyl at C5 and an acidic N–H at N4, providing a donor–acceptor hydrogen-bonding motif that is absent in the fully aromatic 1,2,3-triazole regioisomer. This structural feature has been exploited in Factor Xa inhibitors, where the phenyltriazolinone moiety engages the S1 pocket through a distinct H-bond network [1]. In a direct crystallographic comparison (PDB 3FFG), a related 5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-phenyl inhibitor demonstrated a unique binding mode that a 1,2,3-triazole isostere cannot recapitulate, resulting in a >100-fold loss of Factor Xa inhibitory potency when the triazolinone carbonyl is removed or replaced [1]. Although this evidence derives from a more elaborate inhibitor series, it establishes the class-level principle that the triazolinone carbonyl is a pharmacophoric determinant not surrogatable by simple triazole isosteres.

Scaffold Hopping Bioisosterism Triazole Chemistry

4-Fluorophenyl Triazolone Acetate Scaffold is Embedded in Patent-Exemplified Bioactive Series Targeting LPAR and PPAR Receptors

Patent landscaping reveals that the α-(4-fluorophenyl)-1,2,4-triazolone acetate structural motif appears within claimed compound genera in two distinct therapeutic programs: N-alkyltriazole LPAR antagonists (US 9,321,738 B2) and substituted triazole PPAR modulators (US 2008/0108630 A1) [1] [2]. While the exact compound CAS 1520948-67-7 is not explicitly exemplified with bioactivity data in the publicly accessible patent claims or examples, its core substructure is encompassed by Markush formulas that have yielded compounds with demonstrated target engagement in functional assays. This contrasts with the 4-chlorophenyl or unsubstituted phenyl analogs, which fall outside the optimized substituent ranges defined in these patents and may exhibit reduced or absent activity against the disclosed targets [1] [2].

Lysophosphatidic Acid Receptor PPAR Modulation Patent Analysis

Optimal Deployment Scenarios for Ethyl 2-(4-Fluorophenyl)-2-(5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Acetate Based on Quantitative and Structural Differentiation Evidence


Fluorine Scanning in Triazolone-Based Kinase or Receptor Antagonist Lead Optimization

In a medicinal chemistry program seeking to map the electronic and steric requirements of a triazolone-binding target pocket, CAS 1520948-67-7 serves as the para-fluorophenyl reference point. Comparative testing against the 3-fluorophenyl and 2-fluorophenyl isomers can deconvolute the positional contribution of fluorine to binding affinity, as the para isomer presents a distinct dipole vector and steric footprint relative to the meta and ortho congeners [1]. Such a fluorine scan is a standard practice in lead optimization and requires procurement of all three regioisomers in parallel.

Ester Prodrug Optimization for Cellular Permeability and Intracellular Release Kinetics

When a triazolone acetic acid pharmacophore has been validated but requires improved membrane permeability for cellular assays, CAS 1520948-67-7 provides the ethyl ester prodrug form. Parallel testing against the methyl ester (faster hydrolysis) and the free acid (negligible passive permeability) can establish the optimal balance between extracellular stability and intracellular release, using class-level ester SAR principles as a guiding framework [2].

Triazolinone Pharmacophore Validation in LPAR or PPAR Target Engagement Assays

For research groups exploring lysophosphatidic acid receptor (LPAR) antagonism or PPAR modulation, CAS 1520948-67-7 represents a core substructure present in patent-exemplified bioactive chemical space [1] [2]. This compound can serve as a fragment-like starting point or a scaffold-morphing intermediate for generating target-focused libraries, provided that confirmatory biochemical or cellular target engagement data are generated in-house.

Hydrogen-Bond-Dependent Binding Mode Investigation Using Triazolinone vs. Triazole Isosteres

The 5-oxo-4,5-dihydro-1H-1,2,4-triazole carbonyl and N–H hydrogen-bonding functionality of CAS 1520948-67-7 can be exploited in binding-mode studies where the contribution of specific polar contacts is interrogated. By comparing the triazolinone-containing compound against its 1,2,3-triazole isostere (lacking the carbonyl), researchers can determine whether the carbonyl oxygen or N–H group is critical for target engagement, as demonstrated crystallographically for the triazolinone pharmacophore in Factor Xa inhibitor complexes [3].

Quote Request

Request a Quote for ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.